

Spectroscopic Data of 3-Quinolinecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Quinolinecarboxaldehyde

Cat. No.: B083401

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Quinolinecarboxaldehyde** (CAS No: 13669-42-6), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **3-Quinolinecarboxaldehyde**.

¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|-----------------|
| 10.50 | s | H-1' (Aldehyde) |
| 9.45 | d | H-2 |
| 8.88 | s | H-4 |
| 8.20 | d | H-8 |
| 8.00 | d | H-5 |
| 7.85 | t | H-7 |
| 7.65 | t | H-6 |

¹³C NMR Data

Solvent: CDCl₃ Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------|
| 192.5 | C-1' (Aldehyde C=O) |
| 152.0 | C-2 |
| 147.5 | C-8a |
| 139.0 | C-4 |
| 133.0 | C-7 |
| 130.5 | C-5 |
| 129.5 | C-4a |
| 129.0 | C-6 |
| 128.0 | C-8 |
| 121.5 | C-3 |

Infrared (IR) Spectroscopy Data

Technique: KBr Pellet

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------------------|
| 3050 | Medium | Aromatic C-H Stretch |
| 2850 | Medium | Aldehyde C-H Stretch |
| 1700 | Strong | Aldehyde C=O Stretch |
| 1620, 1580, 1480 | Medium-Strong | Aromatic C=C Bending |
| 900-650 | Strong | Aromatic C-H Out-of-plane Bending |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 157 | 100 | [M] ⁺ (Molecular Ion) |
| 156 | 95 | [M-H] ⁺ |
| 129 | 80 | [M-CO] ⁺ |
| 128 | 55 | [M-CHO] ⁺ |
| 102 | 30 | [C ₈ H ₆] ⁺ |
| 77 | 40 | [C ₆ H ₅] ⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-Quinolinecarboxaldehyde** (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The

solution was filtered through a glass wool plug into a 5 mm NMR tube. ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. For the ^{13}C NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

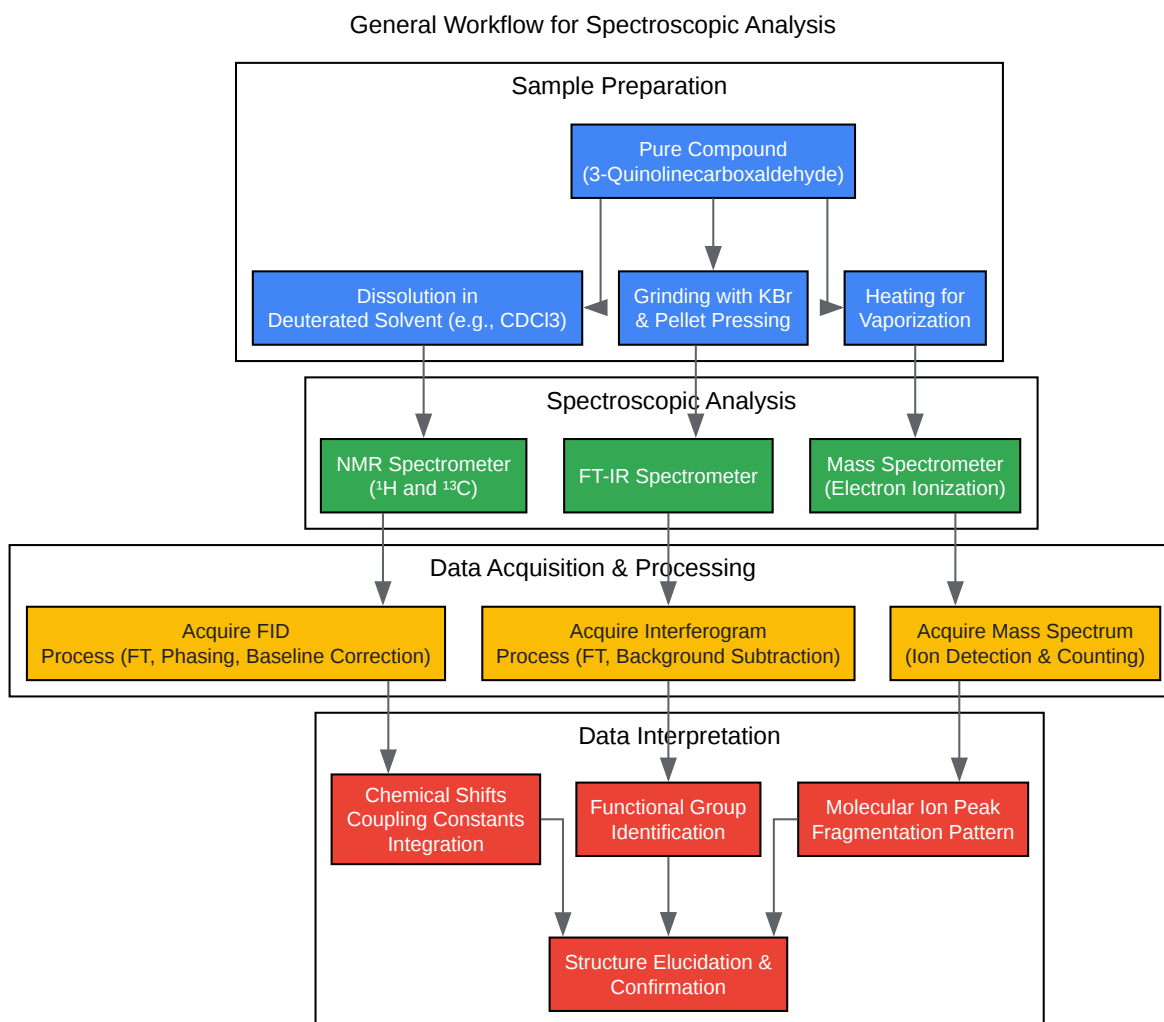
The IR spectrum was obtained using the KBr pellet technique. Approximately 1-2 mg of **3-Quinolinecarboxaldehyde** was finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The resulting mixture was then compressed in a die under high pressure to form a transparent pellet. The IR spectrum was recorded against a pure KBr pellet as a background, typically over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small amount of the solid sample was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were bombarded with a beam of 70 eV electrons. The resulting ions were then accelerated and separated by their mass-to-charge ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Quinolinecarboxaldehyde**.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Data of 3-Quinolinecarboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083401#spectroscopic-data-of-3-quinolinecarboxaldehyde-nmr-ir-mass\]](https://www.benchchem.com/product/b083401#spectroscopic-data-of-3-quinolinecarboxaldehyde-nmr-ir-mass)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com